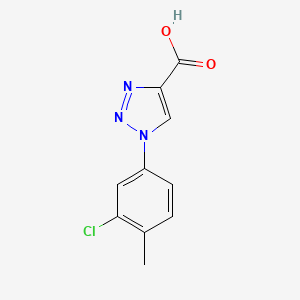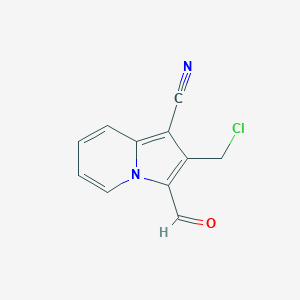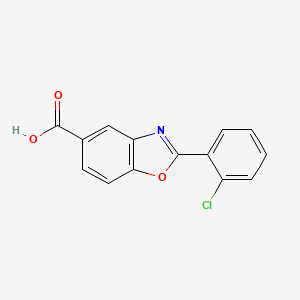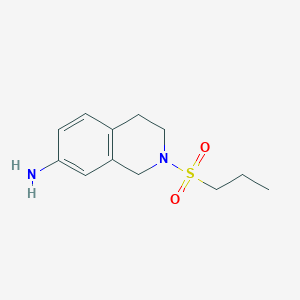![molecular formula C11H9F3O2 B1414875 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid CAS No. 91136-84-4](/img/structure/B1414875.png)
3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid
Descripción general
Descripción
3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid, also known as TFMPBA, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. TFMPBA is a fluorinated derivative of cinnamic acid and is widely used in the field of organic chemistry.
Aplicaciones Científicas De Investigación
Crystal Structure and Conformation
3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid, in its cis form, forms a hydrogen-bonded dimer. The compound's crystal structure reveals distinct conformations for its molecules, with variations in the positioning of carbonyl and hydroxyl groups relative to the trifluoromethyl group (Swenson, Lu, & Burton, 1997).
Chemical Reactions and Derivatives
The compound has been a subject of various chemical reaction studies. For instance, (R)-2-hydroxy-3-enoic acids and derivatives underwent epoxidations and dihydroxylations, yielding various diastereomeric 2,3-dihydroxy-γ-butyrolactones with different substituents. The stereochemical outcomes of these reactions vary depending on the reagents and derivatives used (Yu & Simon, 1991).
Biomedical Research
Organotin(IV) esters of 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid have been synthesized and evaluated for their inhibitory effects against bacterial, fungal, tumor, and insecticidal strains. Their potency is attributed to the ligand's multiple interactive sites, which influence the environment around tin and possibly interact with DNA (ur-Rehman et al., 2012).
Material Science and Catalysis
The compound's derivatives have been used to synthesize complexes with various transition metals. These complexes show unique physico-chemical properties and magnetic behaviors, making them of interest in materials science and catalysis research (Ferenc et al., 2015).
Solar Cell Research
In solar cell research, derivatives of 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid have been used to synthesize organic dyes. These dyes exhibit different efficiencies and properties when tested in solar cell devices, contributing valuable insights into dye-sensitized solar cell technology (Robson et al., 2013).
Propiedades
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSHJZABYZAUAG-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



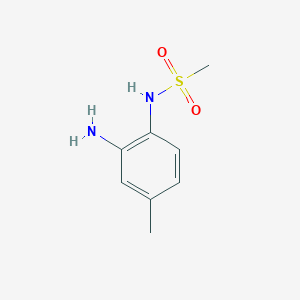



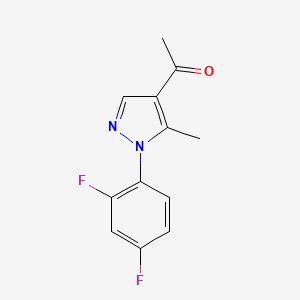
![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)
![3-[(3-Methylbutyl)amino]propanenitrile](/img/structure/B1414803.png)
